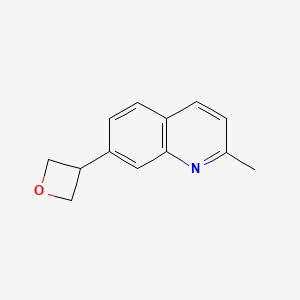
2-Methyl-7-(oxetan-3-yl)quinoline
Cat. No. B8347850
M. Wt: 199.25 g/mol
InChI Key: UAPFHGQAEYMITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08889704B2
Procedure details


To a solution of 2-(2-methylquinolin-7-yl)propane-1,3-diol (0.100 g, 0.46 mmol) and PPh3 (0.241 g, 0.921 mmol) in toluene (10 mL) was added zinc(II) dimethylcarbamodithioate (0.211 g, 0.690 mmol) and DEAD (0.145 ml, 0.921 mmol). The resulting mixture was stirred at ambient temperature for 30 hours. The solvent was removed under reduced pressure, and water (20 mL) and ethyl acetate (30 mL) were added. The organic layer was separated, washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue obtained was purified by C-18 reverse phase flash chromatography (Biotage SP4 unit, C-18 25M column, 0-90% CH3CN/water gradient; 25 CV)) to give 2-methyl-7-(oxetan-3-yl)quinoline (0.020 g, 0.100 mmol, 22% yield) as a solid.
Name
2-(2-methylquinolin-7-yl)propane-1,3-diol
Quantity
0.1 g
Type
reactant
Reaction Step One


Name
DEAD
Quantity
0.145 mL
Type
reactant
Reaction Step One


Name
zinc(II) dimethylcarbamodithioate
Quantity
0.211 g
Type
catalyst
Reaction Step One

Yield
22%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([CH:12]([CH2:15][OH:16])[CH2:13]O)=[CH:7][CH:8]=2)[N:3]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O>C1(C)C=CC=CC=1.CN(C)C([S-])=S.[Zn+2].CN(C)C([S-])=S>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([CH:12]3[CH2:13][O:16][CH2:15]3)=[CH:7][CH:8]=2)[N:3]=1 |f:4.5.6|
|
Inputs


Step One
|
Name
|
2-(2-methylquinolin-7-yl)propane-1,3-diol
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC2=CC(=CC=C2C=C1)C(CO)CO
|
|
Name
|
|
|
Quantity
|
0.241 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
|
Name
|
DEAD
|
|
Quantity
|
0.145 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
zinc(II) dimethylcarbamodithioate
|
|
Quantity
|
0.211 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C(=S)[S-])C.[Zn+2].CN(C(=S)[S-])C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at ambient temperature for 30 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure, and water (20 mL) and ethyl acetate (30 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (sodium sulfate)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by C-18 reverse phase flash chromatography (Biotage SP4 unit
|
Outcomes


Product
Details
Reaction Time |
30 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC2=CC(=CC=C2C=C1)C1COC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.1 mmol | |
| AMOUNT: MASS | 0.02 g | |
| YIELD: PERCENTYIELD | 22% | |
| YIELD: CALCULATEDPERCENTYIELD | 21.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
